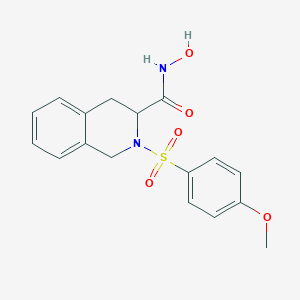

N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

Overview

Description

The compound N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is a derivative of isoquinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related isoquinoline derivatives, which can be useful for understanding the general characteristics of such compounds.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. Paper describes a visible-light induced direct difluoromethylation of N-methacryloyl benzamides using difluoromethyl sulfone. Additionally, a photoredox-catalyzed trifluoromethylation with trifluoromethyl sulfone is also achieved. This suggests that similar methods could potentially be adapted for the synthesis of this compound by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen atom within a bicyclic ring system that resembles a fused benzene and pyridine ring. Paper explores the structure-activity relationship of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one derivatives, indicating that the position and type of substituents can significantly affect the compound's properties. This implies that the methoxyphenylsulfonyl and hydroxy carboxamide groups in the target compound would play a crucial role in its molecular behavior and potential biological activity.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, including those that introduce fluorinated groups, as shown in paper . The reactivity of such compounds is influenced by the substituents present on the isoquinoline core. The papers do not provide specific reactions for the target compound, but the methodologies described could be relevant for modifying its structure or introducing new functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives can vary widely depending on their specific substituents. Paper describes the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives and evaluates their cytotoxic activity and fluorescent properties. This suggests that the target compound may also exhibit interesting biological activities and could potentially be used as a fluorescence agent, depending on its precise structure and substituents.

Scientific Research Applications

Synthesis and Application in Heterocyclic Derivatives

- Xu Liu et al. (2016) reported the synthesis of heterocyclic derivatives using a visible-light-promoted reaction, potentially relevant to the study of N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide. This process involves a tandem radical cyclization and sulfonylation reaction, indicating a method for creating complex molecular structures in organic chemistry (Xu Liu et al., 2016).

Nucleophilic Amination Reagents

- J. Sączewski et al. (2011) utilized hydroxylamine-O-sulfonic acid as an effective nucleophilic amination reagent, a method that could be applied to the synthesis of compounds related to this compound. This research demonstrates the utility of these compounds in synthesizing heteroaromatic hydroxylamine-O-sulfonates, which could be relevant for various pharmacological applications (J. Sączewski et al., 2011).

Pictet–Spengler Reaction

- Jian Liu et al. (2006) explored the synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine], utilizing the N-sulfonyl Pictet–Spengler reaction. This study is relevant as it demonstrates the use of N-sulfonyl groups in facilitating key organic reactions, which is a crucial aspect in the study of compounds like this compound (Jian Liu et al., 2006).

Histone Deacetylase Inhibitors

- Yi-Min Liu et al. (2015) developed 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors. These compounds show promise in the treatment of prostate cancer, indicating potential therapeutic applications for similar sulfonyl-containing compounds (Yi-Min Liu et al., 2015).

properties

IUPAC Name |

N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-24-14-6-8-15(9-7-14)25(22,23)19-11-13-5-3-2-4-12(13)10-16(19)17(20)18-21/h2-9,16,21H,10-11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPELJLBDXLMTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

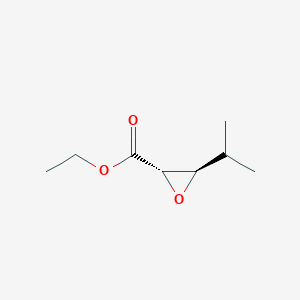

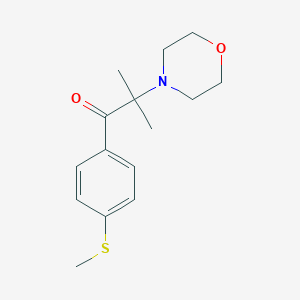

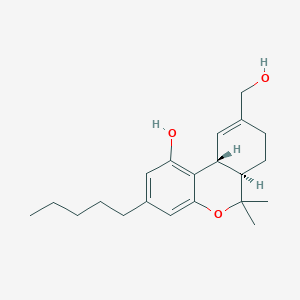

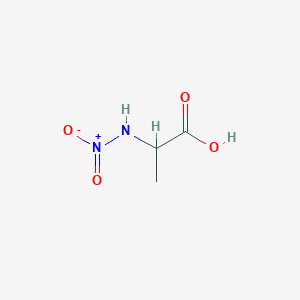

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

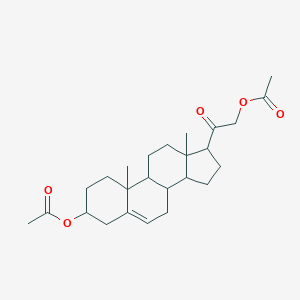

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)